molecular formula C36H76N4 B14324970 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane CAS No. 110076-38-5

1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane

Cat. No.: B14324970
CAS No.: 110076-38-5
M. Wt: 565.0 g/mol
InChI Key: BLSBVIKCCCWCGZ-UHFFFAOYSA-N
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Description

1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is a macrocyclic compound that belongs to the class of tetraazacycloalkanes. This compound is characterized by its large ring structure containing four nitrogen atoms and two long dodecyl chains. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of linear tetraamines with dodecyl halides. One common method includes the reaction of 1,5,9,13-tetraazacyclohexadecane with dodecyl bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dodecyl groups can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of new tetraazacyclohexadecane derivatives with different alkyl or aryl groups.

Scientific Research Applications

1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically relevant metal ions.

    Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is exploited in various applications, such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    1,5,9,13-Tetraazacyclohexadecane: Similar structure but without the dodecyl chains.

    1,5,9,13-Tetrathiacyclohexadecane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.

    1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane: Methyl groups instead of dodecyl chains, affecting its solubility and reactivity.

Uniqueness

1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is unique due to its long dodecyl chains, which impart hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications involving biological systems and materials science.

Properties

CAS No.

110076-38-5

Molecular Formula

C36H76N4

Molecular Weight

565.0 g/mol

IUPAC Name

1,9-didodecyl-1,5,9,13-tetrazacyclohexadecane

InChI

InChI=1S/C36H76N4/c1-3-5-7-9-11-13-15-17-19-21-31-39-33-23-27-37-29-25-35-40(36-26-30-38-28-24-34-39)32-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3

InChI Key

BLSBVIKCCCWCGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCCNCCCN(CCCNCCC1)CCCCCCCCCCCC

Origin of Product

United States

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